molecular formula C24H20ClN5O4 B3670817 (2E)-3-(4-chloro-3-nitrophenyl)-N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]prop-2-enamide

(2E)-3-(4-chloro-3-nitrophenyl)-N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]prop-2-enamide

Cat. No.: B3670817
M. Wt: 477.9 g/mol
InChI Key: GQZIAOUESBMLJP-VZUCSPMQSA-N
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Description

(2E)-3-(4-chloro-3-nitrophenyl)-N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]prop-2-enamide is a complex organic compound that features a combination of aromatic rings, nitro, chloro, and benzotriazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-chloro-3-nitrophenyl)-N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which include the 4-chloro-3-nitrophenyl and 2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl groups. These intermediates are then coupled through a condensation reaction to form the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be carefully controlled to optimize yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time would be essential to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-chloro-3-nitrophenyl)-N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2E)-3-(4-chloro-3-nitrophenyl)-N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (2E)-3-(4-chloro-3-nitrophenyl)-N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, the nitro and chloro groups may participate in hydrogen bonding or electrostatic interactions with the active site of an enzyme, leading to inhibition or activation of the enzyme’s function.

Properties

IUPAC Name

(E)-3-(4-chloro-3-nitrophenyl)-N-[2-(4-ethoxyphenyl)-6-methylbenzotriazol-5-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN5O4/c1-3-34-18-8-6-17(7-9-18)29-27-21-12-15(2)20(14-22(21)28-29)26-24(31)11-5-16-4-10-19(25)23(13-16)30(32)33/h4-14H,3H2,1-2H3,(H,26,31)/b11-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZIAOUESBMLJP-VZUCSPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C=CC4=CC(=C(C=C4)Cl)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)/C=C/C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-(4-chloro-3-nitrophenyl)-N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]prop-2-enamide
Reactant of Route 2
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(2E)-3-(4-chloro-3-nitrophenyl)-N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]prop-2-enamide
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(2E)-3-(4-chloro-3-nitrophenyl)-N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]prop-2-enamide
Reactant of Route 4
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(2E)-3-(4-chloro-3-nitrophenyl)-N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]prop-2-enamide
Reactant of Route 5
Reactant of Route 5
(2E)-3-(4-chloro-3-nitrophenyl)-N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]prop-2-enamide
Reactant of Route 6
Reactant of Route 6
(2E)-3-(4-chloro-3-nitrophenyl)-N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]prop-2-enamide

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